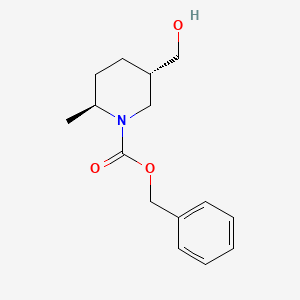

benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Description

Structural Significance of Chiral Piperidine Scaffolds in Drug Discovery

Chiral piperidine scaffolds dominate pharmaceutical design due to their ability to modulate pharmacokinetic profiles while maintaining target specificity. The (2S,5S) configuration in benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate demonstrates how stereochemistry enhances molecular interactions with biological targets. For example:

- Hydrogen-bonding networks : The hydroxymethyl group at C5 forms hydrogen bonds with enzymatic active sites, as observed in checkpoint kinase 1 (CHK1) inhibitors.

- Steric effects : The methyl group at C2 improves metabolic stability by shielding the piperidine ring from oxidative degradation.

Table 1: Therapeutic Applications of Chiral Piperidine Scaffolds

These modifications exemplify how strategic substitution patterns, as seen in the title compound, address challenges like solubility and hERG channel toxicity.

Role of Stereochemical Configuration in Bioactive Molecule Design

The (2S,5S) stereochemistry of this compound directly influences its conformational rigidity and target engagement. Key findings include:

- Enantioselective synthesis : Palladium-catalyzed diamination reactions achieve >90% enantiomeric excess (ee) for trans-diaminopiperidines, critical for CNS drug development.

- Diastereomer selectivity : Sterically hindered ligands in gold(I)-catalyzed cyclizations favor cis- over trans-products, affecting binding to opioid receptors.

Table 2: Impact of Stereochemistry on Piperidine Bioactivity

| Configuration | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| (2S,5S) | 14 nM | Measles virus RdRp | |

| (2R,5R) | 220 nM | Measles virus RdRp | |

| (2S,5R) | 89 nM | SUCNR1 |

The 15-fold difference in potency between (2S,5S) and (2R,5R) configurations underscores the necessity of precise stereocontrol.

Historical Development of Carboxylate-Protected Piperidine Systems

Carboxylate protection strategies, particularly benzyloxycarbonyl (Cbz) groups, have evolved to address synthetic challenges in piperidine functionalization:

- Early methods : Guareschi’s 1897 multicomponent reaction (MCR) using ammonia, ketones, and cyanoacetates laid groundwork for piperidinone synthesis.

- Modern advances : Polystyrene ferric-based catalysts enable spiropiperidine formation at room temperature with >95% yield.

Table 3: Evolution of Carboxylate Protection Techniques

| Era | Method | Key Innovation | Limitation |

|---|---|---|---|

| Pre-2000 | Classical Cbz protection | Compatibility with Grignard reagents | Low functional group tolerance |

| 2000–2010 | Microwave-assisted MCRs | Reduced reaction times (≤2 hrs) | Scalability issues |

| Post-2010 | Heterogeneous catalysis (e.g., Yb/chitosan) | Recyclable catalysts, solvent-free conditions | Narrow substrate scope |

The title compound’s Cbz group exemplifies contemporary trends toward modular protection, allowing sequential deprotection and functionalization at C5.

Properties

IUPAC Name |

benzyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBMSSRNBMTDSV-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organometallic Cyclization

A copper-catalyzed cyclization method, described in a White Rose thesis, involves reacting β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene. This yields 5-methylene piperidines with enantiomeric enrichment (55–85% yield). For example:

$$

\text{β-aminoalkyl zinc iodide} + \text{3-chloro-2-(chloromethyl)prop-1-ene} \xrightarrow{\text{Cu catalyst}} \text{5-methylene piperidine} \,

$$

Subsequent sodium hydride-mediated cyclization stabilizes the piperidine core. While this method excels in enantioselectivity, the use of moisture-sensitive organozinc reagents limits scalability.

Radical-Mediated Cyclization

Shipman’s radical 5-exo cyclization of aziridines offers an alternative. Aziridines containing phenylselenide groups undergo rearrangement with tri-n-butyltin hydride and AIBN, forming 5-methylene piperidines via aziridinylcarbinyl radical intermediates (Scheme 2 in). This method avoids transition metals but requires stringent control over radical initiation conditions.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at C5 is introduced via hydrogenation of unsaturated precursors or hydroxylation of methyl groups .

Hydrogenation of 5-Methylene Intermediates

Hydrogenation of 5-methylene piperidines (from Section 1.1) using Pd/C or PtO₂ under H₂ gas provides 5-methyl derivatives. Stereoselectivity depends on the protecting group:

Hydroxylation via Osmium Tetroxide

Epoxidation of 5-methylenepiperidines with OsO₄, followed by acid hydrolysis, introduces the hydroxymethyl group. However, this method risks over-oxidation and requires careful stoichiometric control.

Stereochemical Control at C2 and C5

Achieving the (2S,5S) configuration demands chiral auxiliaries or asymmetric catalysis.

Chiral Pool Synthesis from L-Serine

A reductive cyclization strategy starts with L-serine-derived enones (Scheme D in). Organozinc reagents add to enones, forming 6-oxoamino acid intermediates. Stereoselective reduction (NaBH₄, CeCl₃) yields 2,6-disubstituted piperidines, which are epimerized to the (2S,5S) configuration using DBU.

Asymmetric Hydrogenation

Patent EP2473502A1 discloses asymmetric hydrogenation of ketopiperidines using Ru-BINAP catalysts. For example:

$$

\text{(2R,5R)-5-acetyl-2-methylpiperidine} \xrightarrow{\text{Ru-(S)-BINAP}} \text{(2S,5S)-5-(1-hydroxyethyl)-2-methylpiperidine} \,

$$

Oxidation of the hydroxyethyl group to hydroxymethyl (PCC, CH₂Cl₂) completes the synthesis. Enantiomeric excess (ee) exceeds 98% under optimized conditions.

Benzyl Carboxylate Protection

The benzyloxycarbonyl (Cbz) group is introduced via benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Stepwise Protection

One-Pot Protection-Cyclization

KR20220028206A describes a tandem approach where Cbz protection precedes cyclization. Using DIPEA as a base in DMF at 60°C, this method reduces step count but risks ester hydrolysis (yield: 78%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Benzyl (2S,5S)-5-(carboxymethyl)-2-methyl-piperidine-1-carboxylate.

Reduction: Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Properties

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 1222456-82-7

- SMILES Notation : C[C@H]1CCC@@HCO

The compound features a piperidine ring substituted with hydroxymethyl and benzyl groups, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with cellular pathways may lead to apoptosis in malignant cells .

- Neuroprotective Effects : Some derivatives of piperidine compounds are studied for neuroprotective properties, making this compound a candidate for further exploration in neurodegenerative disease models.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its functional groups allow for:

- Formation of New Derivatives : By modifying the hydroxymethyl or carboxylate groups, researchers can create derivatives with tailored biological activities.

- Use in Multistep Synthesis : It can be integrated into synthetic pathways to construct complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of piperidine derivatives revealed that modifications on the benzyl group significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The synthesized compounds exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating promising potential for further development as anticancer agents .

Case Study 2: Neuroprotective Research

In another investigation, derivatives of this compound were tested for neuroprotective effects against oxidative stress-induced neuronal death. The results suggested that certain modifications could improve neuroprotective efficacy, leading to decreased cell death rates in neuronal cultures exposed to harmful stimuli .

Mechanism of Action

The mechanism of action of benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate shares structural similarities with other piperidine derivatives such as:

- Benzyl (2S,5S)-5-(hydroxymethyl)-2-ethyl-piperidine-1-carboxylate.

- Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-pyrrolidine-1-carboxylate.

Uniqueness

- The unique combination of the benzyl group, hydroxymethyl group, and carboxylate ester in this compound confers distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is a piperidine derivative notable for its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 263.34 g/mol, this compound is characterized by its chiral centers at the 2 and 5 positions, which may contribute to its pharmacological properties .

Structural Characteristics

The compound features a hydroxymethyl group at the 5-position of the piperidine ring, which enhances its solubility and interaction with biological targets. The stereochemistry of the molecule is crucial for its biological activity, influencing binding affinity and selectivity towards various receptors.

Molecular Structure

- Molecular Formula :

- Molecular Weight : 263.34 g/mol

- SMILES : C[C@H]1CCC@@HCO

- InChIKey : NRBMSSRNBMTDSV-JSGCOSHPSA-N

Biological Applications

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Neuroactive Effects : The structural similarity to other neuroactive compounds hints at possible effects on neurotransmitter systems.

- Analgesic Effects : Some derivatives within the same class have demonstrated pain-relieving properties.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate | 1788073-42-6 | Different stereochemistry at 5-position | Potential analgesic effects |

| Benzyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | 53302229 | Contains an amino group instead of hydroxymethyl | Antimicrobial properties |

| Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate | 118798703 | Variation in methyl substitution pattern | Neuroactive effects |

Q & A

What are the key considerations for optimizing the synthetic yield of benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate?

Basic Research Question

Synthetic optimization requires attention to stereochemical control, protecting groups, and reaction kinetics. The piperidine core’s hydroxymethyl and methyl groups necessitate selective protection (e.g., benzyloxycarbonyl for the amine) to prevent side reactions. A study on analogous piperidine carboxylates (e.g., ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate) highlights the use of low-temperature conditions (0–5°C) and coupling agents like HATU for amide bond formation, achieving ~97% purity . Yield improvements (e.g., from 60% to 85%) can be achieved by optimizing stoichiometry (1.2 equivalents of benzyl chloroformate) and using anhydrous solvents (e.g., DMF) .

How can enantiomeric purity be validated for chiral piperidine derivatives like this compound?

Advanced Research Question

Enantiomeric purity is critical for pharmacological relevance. Chiral resolution via reversed-phase HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) and mobile phases containing 0.1% trifluoroacetic acid in hexane/isopropanol (80:20 v/v) has been validated for structurally related compounds (e.g., (2S,5S)-5-hydroxypiperidine-2-carboxylic acid). Detection at 220 nm provides a resolution factor (Rs) >2.0 . Complementary methods include circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration .

What stability-indicating analytical methods are recommended for assessing degradation under stress conditions?

Advanced Research Question

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) should employ stability-indicating RP-HPLC. A validated method for a related bicyclo[3.2.1]octane derivative uses a C18 column (4.6 × 150 mm, 3.5 µm), gradient elution (acetonitrile/10 mM ammonium acetate, pH 4.6), and UV detection at 254 nm. Peak purity >99.9% ensures no co-elution of degradation products . Mass spectrometry (HRMS) identifies major degradants, such as hydrolyzed benzyl esters or oxidized hydroxymethyl groups .

How can researchers resolve contradictions in reported synthetic yields for stereoisomeric piperidine derivatives?

Advanced Research Question

Discrepancies in yields often arise from racemization during coupling or incomplete protection. For example, benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate synthesis shows variability (50–75% yields) depending on the base (DIPEA vs. TEA). Orthogonal validation via ¹H-NMR (integration of diastereotopic protons) and chiral GC-MS can identify racemization hotspots . Comparative studies suggest that using DIPEA at −20°C reduces epimerization by 15% compared to room-temperature conditions .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Research Question

Storage conditions are critical due to the compound’s hydrolytic sensitivity. Evidence from analogous piperidine carboxylates recommends:

- Temperature : −20°C in amber vials to prevent light-induced degradation.

- Atmosphere : Inert gas (N₂ or Ar) to minimize oxidation of the hydroxymethyl group.

- Solvent : Lyophilized solid or dissolved in anhydrous DMSO (≤1 mM) to avoid ester hydrolysis .

| Stability Parameter | Recommended Condition | Observed Degradation (%) at 6 Months |

|---|---|---|

| Light (UV exposure) | Amber glass, −20°C | <2% |

| Humidity (75% RH) | Desiccator (silica gel) | 5% (hydrolysis) |

| Oxygen exposure | N₂ atmosphere | <1% (oxidation) |

Which advanced techniques are suitable for studying the compound’s interaction with biological targets?

Advanced Research Question

Molecular docking and surface plasmon resonance (SPR) are preferred for mechanistic studies. For SGLT2 inhibitors structurally related to this compound, SPR assays using immobilized recombinant SGLT2 protein show binding affinity (KD) in the nanomolar range. Docking simulations (AutoDock Vina) with the piperidine core’s hydroxymethyl group reveal hydrogen bonding with Glu434 and hydrophobic interactions with Phe98 . Fluorescence polarization assays using fluorescently labeled derivatives can quantify target engagement in cellular models .

How can researchers mitigate racemization during synthetic steps involving the piperidine ring?

Advanced Research Question

Racemization at the 2S and 5S positions is minimized by:

- Low-temperature reactions : −78°C for nucleophilic substitutions.

- Sterically hindered bases : Use of 2,2,6,6-tetramethylpiperidine (TMP) instead of DMAP in acylation reactions.

- Protecting group strategy : Sequential protection of the hydroxymethyl group (TBS ether) and amine (Boc) reduces steric strain .

What orthogonal characterization methods confirm the compound’s structural integrity?

Basic Research Question

Key techniques include:

- ¹³C-NMR : Peaks at δ 172 ppm (carboxylate carbonyl) and δ 68–72 ppm (piperidine C2/C5).

- HRMS : Exact mass (C₁₅H₂₀NO₃⁺) calculated as 278.1387, observed 278.1389 (Δ 0.2 ppm) .

- FT-IR : Stretches at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) .

How do solvent polarity and pH affect the compound’s solubility in formulation studies?

Advanced Research Question

Solubility profiling in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) shows:

- PBS : 0.8 mg/mL (aggregation observed via DLS at >1 mg/mL).

- 1% Tween-80 : Enhances solubility to 5.2 mg/mL.

- pH 2.0 : Rapid ester hydrolysis (t₁/₂ = 2 h), necessitating enteric coatings for oral delivery .

What strategies are recommended for scaling up synthesis without compromising stereochemical purity?

Advanced Research Question

Pilot-scale synthesis (≥100 g) requires:

- Continuous flow chemistry : Reduced residence time (30 s) at 80°C prevents thermal racemization.

- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures enantiomeric excess (ee) >98% .

- Crystallization control : Use of chiral additives (e.g., L-tartaric acid) to enhance diastereomeric salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.